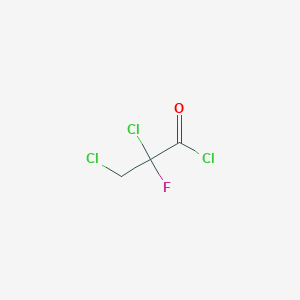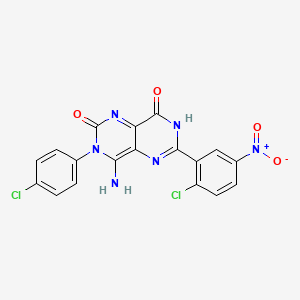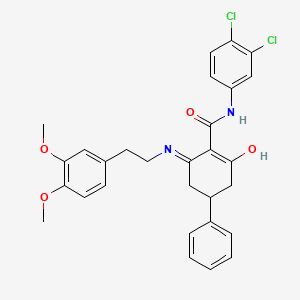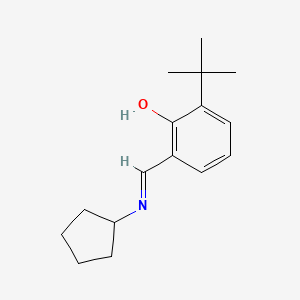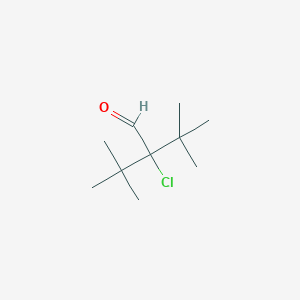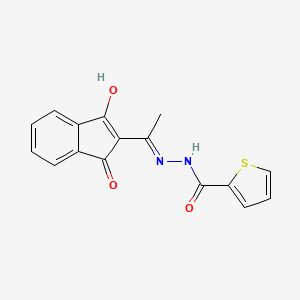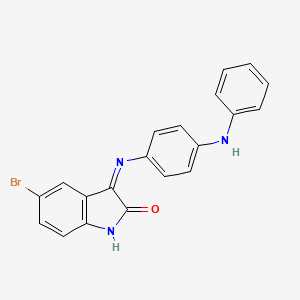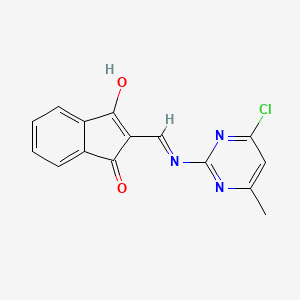
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% (DPMD) is a synthetic organic compound that has been used in a variety of scientific research applications for over 30 years. DPMD is a derivative of the natural product pyrimidine, which is found in a variety of organisms. DPMD is a white crystalline solid with a melting point of 122-123°C and a boiling point of 203-204°C. It is soluble in water, methanol, and ethanol, and insoluble in most organic solvents.
科学的研究の応用
5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% has been used in a variety of scientific research applications for over 30 years. It has been used as a reagent in the synthesis of other organic compounds, such as polymers, and as a catalyst in the synthesis of pharmaceuticals. It has also been used as a starting material in the synthesis of a variety of compounds, such as antibiotics, antifungals, and antivirals. Additionally, it has been used as a model compound in studies of enzyme mechanisms, and as an inhibitor of enzymes involved in the synthesis of DNA and RNA.
作用機序
The mechanism of action of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of DNA and RNA. It is thought that the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. Additionally, it is believed that the compound may also act as a competitive inhibitor, binding to the enzyme but not allowing the substrate to bind.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% have not yet been fully investigated. However, in vitro studies have shown that the compound has an inhibitory effect on the activity of enzymes involved in the synthesis of DNA and RNA. Additionally, it has been shown to have a moderate antifungal activity against a variety of fungi.
実験室実験の利点と制限
The advantages of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in aqueous solutions. Additionally, it has been shown to be a useful starting material for the synthesis of a variety of compounds. The main limitation of using 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% in laboratory experiments is its low solubility in organic solvents.
将来の方向性
In order to further investigate the potential applications of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to investigate the compound’s potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA. Additionally, further research is needed to investigate the compound’s potential as a starting material for the synthesis of a variety of compounds. Finally, further research is needed to investigate the compound’s potential as a model compound in studies of enzyme mechanisms.
合成法
The synthesis of 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95% is a multi-step process that involves the reaction of pyrimidine with an acid and a base. The reaction is carried out in aqueous solution at a temperature of 40°C. The first step involves the formation of a pyrimidine-2,4-dicarboxylic acid, which is then reacted with methyl iodide to form the desired product, 5,6-Dihydroxy-pyrimidine-2,4-dicarboxylic acid 4-methyl ester, 95%. The reaction is then quenched with water, and the product is purified by recrystallization.
特性
IUPAC Name |
5-hydroxy-4-methoxycarbonyl-6-oxo-1H-pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7(14)2-3(10)5(11)9-4(8-2)6(12)13/h10H,1H3,(H,12,13)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGOJNFHYLXMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=N1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



